molecular formula C17H17Cl2NO4 B12399394 Felodipine 3,5-dimethyl ester-13C2,d6

Felodipine 3,5-dimethyl ester-13C2,d6

Cat. No.: B12399394
M. Wt: 378.2 g/mol
InChI Key: VEACAIASCBTOFS-PTIOEZPASA-N
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Description

Felodipine 3,5-dimethyl ester-13C2,d6 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of felodipine, a calcium channel blocker used primarily in the treatment of hypertension. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Felodipine 3,5-dimethyl ester-13C2,d6 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the felodipine molecule. This process typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions in the molecule .

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle and incorporate stable isotopes. The production process involves multiple steps, including the synthesis of labeled precursors, their incorporation into the target molecule, and purification of the final product to ensure high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Felodipine 3,5-dimethyl ester-13C2,d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the specific transformation desired but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted products .

Scientific Research Applications

Felodipine 3,5-dimethyl ester-13C2,d6 has several scientific research applications, including:

Mechanism of Action

Felodipine 3,5-dimethyl ester-13C2,d6, like felodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition leads to a decrease in arterial smooth muscle contractility and subsequent vasodilation, which helps in lowering blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Felodipine 3,5-dimethyl ester-13C2,d6 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of carbon-13 and deuterium provides a means to trace the compound in biological systems with high precision, making it invaluable in scientific research .

Properties

Molecular Formula

C17H17Cl2NO4

Molecular Weight

378.2 g/mol

IUPAC Name

bis(trideuterio(113C)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3+1D3,4+1D3

InChI Key

VEACAIASCBTOFS-PTIOEZPASA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O[13C]([2H])([2H])[2H])C)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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